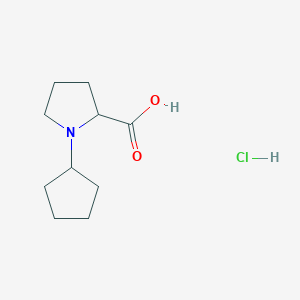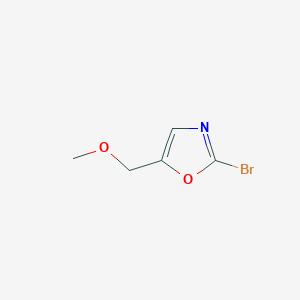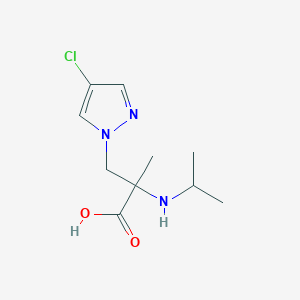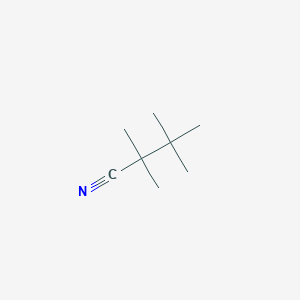
2,2,3,3-Tetramethylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylbutanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,2,3,3-tetramethylbutane, characterized by the presence of a nitrile group (-C≡N) attached to a highly branched alkane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetramethylbutane with a nitrile-forming reagent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:
(CH3)3C−C(CH3)3+BrCN→(CH3)3C−C(CH3)3−CN+HBr
Another method involves the dehydration of 2,2,3,3-tetramethylbutanamide using a dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2):
(CH3)3C−C(CH3)3−CONH2P2O5(CH3)3C−C(CH3)3−CN+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethylbutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the nitrile carbon is attacked by nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C).
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Hydrolysis: 2,2,3,3-Tetramethylbutanoic acid or 2,2,3,3-tetramethylbutanamide.
Reduction: 2,2,3,3-Tetramethylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethylbutanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent to the nitrile carbon. The molecular targets and pathways involved vary based on the reaction conditions and the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylbutanenitrile can be compared with other similar nitrile compounds, such as:
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without the nitrile group.
2,2,3,3-Tetramethylbutanamide: The amide derivative of 2,2,3,3-tetramethylbutane.
2,2,3,3-Tetramethylbutanoic acid: The carboxylic acid derivative of 2,2,3,3-tetramethylbutane.
Eigenschaften
CAS-Nummer |
52161-38-3 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2,3)8(4,5)6-9/h1-5H3 |
InChI-Schlüssel |
MOSJNBGPCBBNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
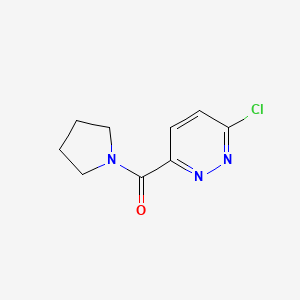
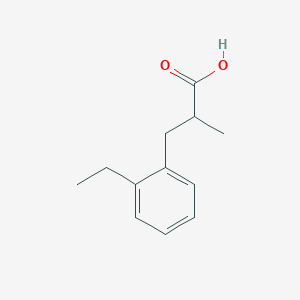
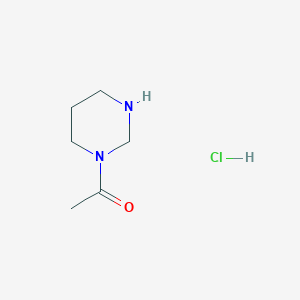
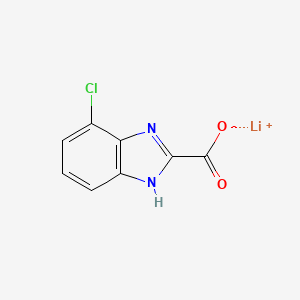
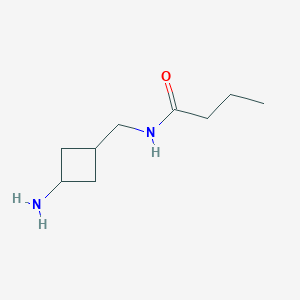

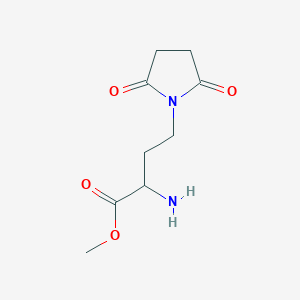
![8-Amino-2-azaspiro[4.5]decan-1-one](/img/structure/B15312021.png)

